Ammonium formate

Übersicht

Beschreibung

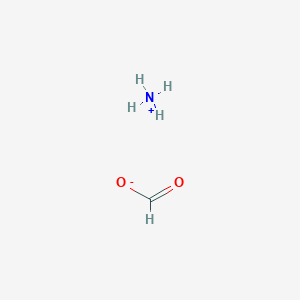

Ammoniumformiat ist eine chemische Verbindung mit der Formel NH₄HCO₂. Es ist das Ammoniumsalz der Ameisensäure und erscheint als farbloser, hygroskopischer, kristalliner Feststoff. Diese Verbindung ist für ihre Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen bekannt, was sie zu einem wertvollen Reagenz sowohl im Labor- als auch im industriellen Umfeld macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

-

Direkte Synthese: : Ammoniumformiat kann durch Reaktion von Ameisensäure mit Ammoniakgas synthetisiert werden:

HCOOH+NH3→NH4HCO2

Diese Reaktion wird typischerweise bei Raumtemperatur durchgeführt und erfordert keine besonderen Bedingungen {_svg_2}.

-

Hydrolyse von Formamid: : Eine andere Methode beinhaltet die Hydrolyse von Formamid:

HCONH2+H2O→NH4HCO2

Diese Reaktion wird üblicherweise unter sauren oder basischen Bedingungen durchgeführt, um die Hydrolyse zu erleichtern {_svg_3}.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Ammoniumformiat oft durch die direkte Synthesemethode hergestellt, da diese einfach und kostengünstig ist. Die Reaktion wird in großen Reaktoren durchgeführt, in denen Ameisensäure und Ammoniakgas kontinuierlich zugeführt werden, und das Produkt wird aus der Reaktionsmischung kristallisiert .

Chemische Reaktionsanalyse

Arten von Reaktionen

-

Reduktion: : Ammoniumformiat wird häufig als Reduktionsmittel verwendet. So kann es beispielsweise Alkene in Gegenwart eines Palladium-auf-Kohle-Katalysators (Pd/C) zu Alkanen reduzieren:

RCH=CHR’+NH4HCO2Pd/C{_svg_5}RCH2CH2R’+CO2+NH3

Diese Reaktion wird unter milden Bedingungen durchgeführt und ist hochspezifisch .

-

Zersetzung: : Beim Erhitzen zersetzt sich Ammoniumformiat zu Formamid und Wasser:

NH4HCO2→HCONH2+H2O

Diese Zersetzung erfolgt bei Temperaturen um 180 °C {_svg_7}.

-

Hydrogenolyse: : In Gegenwart eines Palladiumkatalysators kann Ammoniumformiat Wasserstoffgas erzeugen, das dann zur Reduktion verschiedener funktioneller Gruppen verwendet werden kann:

NH4HCO2Pd/C{_svg_8}H2+CO2+NH3

Diese Reaktion ist nützlich für die Reduktion von Nitroverbindungen zu Aminen .

Häufige Reagenzien und Bedingungen

Katalysatoren: Palladium auf Kohle (Pd/C) wird häufig in Reduktionsreaktionen mit Ammoniumformiat verwendet.

Temperatur: Reaktionen finden typischerweise bei milden Temperaturen statt, mit Ausnahme der Zersetzung, die ein Erhitzen auf etwa 180 °C erfordert.

Lösungsmittel: Reaktionen können in verschiedenen Lösungsmitteln durchgeführt werden, darunter Wasser, Alkohole und Ether.

Hauptprodukte

Alkane: Aus der Reduktion von Alkenen.

Amine: Aus der Reduktion von Nitroverbindungen.

Formamid: Aus der thermischen Zersetzung von Ammoniumformiat.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Direct Synthesis: : Ammonium formate can be synthesized by reacting formic acid with ammonia gas:

HCOOH+NH3→NH4HCO2

This reaction is typically carried out at room temperature and does not require any special conditions .

-

Hydrolysis of Formamide: : Another method involves the hydrolysis of formamide:

HCONH2+H2O→NH4HCO2

This reaction is usually performed under acidic or basic conditions to facilitate the hydrolysis .

Industrial Production Methods

In industrial settings, this compound is often produced by the direct synthesis method due to its simplicity and cost-effectiveness. The reaction is conducted in large reactors where formic acid and ammonia gas are continuously fed, and the product is crystallized out from the reaction mixture .

Analyse Chemischer Reaktionen

Thermal Decomposition

When heated, ammonium formate undergoes several decomposition pathways :

-

Formation of Formamide: At moderate temperatures, this compound eliminates water to form formamide (HCONH₂) :

-

Formation of Hydrogen Cyanide: Upon further heating, formamide decomposes into hydrogen cyanide (HCN) and water :

-

Decomposition to Carbon Monoxide and Ammonia: A side reaction involves the decomposition of formamide into carbon monoxide (CO) and ammonia (NH₃) :

Reductive Alkylation of Amines

This compound can be employed in the reductive alkylation of amines .

N-Formylation Agent

This compound serves as a cost-effective N-formylating agent for secondary amines and anilines .

Use as a Catalyst

The anhydrous form of this compound can act as a catalyst in synthesizing various amino derivatives from aliphatic and aromatic compounds .

Electrochemical Decomposition

This compound can be electrochemically decomposed to produce water, carbon dioxide, and nitrogen in the presence of oxygen within a fuel cell :

-

Anode Reaction: Formate is oxidized to carbon dioxide, with additional formate ions potentially acting as proton acceptors :

-

Cathode Reaction: Ammonium is reduced at the cathode to hydrogen gas and ammonia :

As a Source of Ammonia

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

1.1 High-Performance Liquid Chromatography (HPLC)

Ammonium formate is widely used as a buffer in HPLC due to its ability to maintain stable pH levels and enhance the separation of analytes. It is particularly effective in conjunction with mass spectrometry (MS). The pKa values of formic acid and the ammonium ion are 3.8 and 9.2, respectively, making it suitable for various applications in acidic conditions .

Table 1: Buffer Properties of this compound

| Property | Value |

|---|---|

| pKa (Formic Acid) | 3.8 |

| pKa (Ammonium Ion) | 9.2 |

| Solubility | Water-soluble |

1.2 Mobile Phase Modifier

In liquid chromatography-mass spectrometry (LC-MS), this compound serves as a mobile phase modifier that enhances ionization efficiency, particularly for polar compounds. It improves the resolution and peak shapes during analysis . However, it may introduce some ambiguities in the identification of certain compounds, such as ceramides, when operating in negative ion mode .

Organic Synthesis

2.1 Reductive Amination

This compound is utilized in reductive amination reactions, such as the Leuckart reaction, where it acts as a hydrogen donor. This process allows for the conversion of aldehydes and ketones into amines efficiently . The reaction can be summarized as follows:

Case Study: Synthesis of Methylthis compound

Research has demonstrated the successful synthesis of methylthis compound from formic acid and ammonia, yielding a product characterized by spectroscopic techniques such as IR and NMR . The yield was reported at 21%, showcasing its effectiveness in organic synthesis.

Material Science

3.1 Catalytic Applications

This compound has been explored as a precursor for producing hydrogen gas in catalytic reactions. In the presence of palladium on carbon (Pd/C), it decomposes to generate hydrogen, which can then participate in hydrogenation reactions . This application is significant for developing sustainable energy solutions.

Table 2: Decomposition Products of this compound

| Reaction Conditions | Products Generated |

|---|---|

| Heating | Formamide + Water |

| Pd/C Catalysis | H₂ + CO₂ + NH₃ |

Emerging Applications

4.1 Ionic Liquids

Recent studies have investigated the formation of organic this compound salts that exhibit ionic liquid properties at room temperature. These salts have potential applications in green chemistry due to their low volatility and high thermal stability .

4.2 Metabolomics

In metabolomics studies, this compound is employed to improve the separation and detection of metabolites using LC-MS techniques. Its role as a mobile-phase modifier enhances the sensitivity and specificity of analyses across various biological samples .

Wirkmechanismus

Ammonium formate exerts its effects primarily through its ability to release formic acid and ammonia. In reduction reactions, it generates hydrogen gas in the presence of a palladium catalyst, which then reduces various functional groups. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Natriumformiat (NaHCO₂): Ähnlich wie Ammoniumformiat wird Natriumformiat als Reduktionsmittel und bei der Herstellung von Ameisensäure verwendet.

Kaliumformiat (KHCO₂): Wird in ähnlichen Anwendungen wie Ammoniumformiat eingesetzt, hat aber unterschiedliche Löslichkeits- und Stabilitätseigenschaften.

Ameisensäure (HCOOH): Die Stammverbindung von Ammoniumformiat, die direkt in vielen der gleichen Anwendungen eingesetzt wird, aber andere Handhabungs- und Reaktivitätseigenschaften aufweist.

Einzigartigkeit

Ammoniumformiat ist aufgrund seiner Flüchtigkeit einzigartig, wodurch es besonders nützlich für analytische Verfahren wie HPLC und MS ist. Seine Fähigkeit, sich zu Formamid und Wasser zu zersetzen, bietet auch einen bequemen Weg zur Formamidproduktion .

Biologische Aktivität

Ammonium formate (NH4HCOO) is a versatile compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its biological properties, focusing on its biodegradation potential, antifungal effects, and applications in mass spectrometry.

1. Biodegradation Potential

Recent studies have highlighted the role of this compound as a carbon and nitrogen source for various microorganisms. Research conducted by Dutta et al. (2018) demonstrated that this compound could be effectively biodegraded by yeast strains such as Yarrowia lipolytica and Pichia guilliermondii. The study evaluated the degradation kinetics at different concentrations of this compound, revealing critical insights into its metabolic pathways.

Key Findings:

- Concentration Impact: At concentrations between 1.59 mM and 7.94 mM, ammonium ions were utilized as substrates without significant inhibition at lower levels. However, higher concentrations led to metabolic inhibition in yeasts.

- Energy Source: Formate served as a primary energy source, with nearly 98% degradation observed at optimal concentrations (1.95 mM to 6.35 mM) across different yeast strains.

- Modeling Inhibition: The study employed nonlinear regression to fit various models of substrate inhibition, identifying the Luong and Webb models as most appropriate for predicting microbial responses to this compound concentrations .

Table 1: Kinetics of Ammonium Biodegradation by Yeast Strains

| Concentration (mM) | % Ammonium Degradation | % Formate Degradation | Yeast Strain |

|---|---|---|---|

| 1.59 | High | High | Yarrowia lipolytica |

| 3.17 | Moderate | High | Pichia guilliermondii |

| 4.76 | Low | Moderate | Both strains |

| 7.94 | Inhibited | Low | Both strains |

2. Antifungal Properties

This compound has also been investigated for its antifungal properties, particularly against pathogens such as Aspergillus niger. A study focused on the synthesis of organic this compound salts revealed that these compounds exhibited notable antifungal activity.

Research Insights:

- Synthesis of Salts: Five organic this compound salts were synthesized from various amines and characterized using spectroscopic techniques.

- Antifungal Efficacy: The antifungal tests indicated that these salts could inhibit the growth of A. niger, suggesting potential applications in agricultural and clinical settings .

3. Applications in Mass Spectrometry

This compound is widely used in mass spectrometry (MS) due to its ability to enhance ionization efficiency and improve analytical performance in liquid chromatography-mass spectrometry (LC-MS) applications.

Practical Implications:

- Buffering Agent: As a volatile buffer, this compound helps reduce ion suppression effects during MS analysis, facilitating the detection of low-abundance compounds.

- Ionization Enhancement: Its presence can enhance the ionization of biomolecules, making it particularly useful for analyzing proteins, nucleic acids, and other biomolecules .

Eigenschaften

IUPAC Name |

azanium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTDIZULWFCMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO2, HCOONH4 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_formate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029624 | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline] | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C DECOMP | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE MONOCLINIC CRYSTALS | |

CAS No. |

540-69-2, 70179-79-2 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium tetraformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70179-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3801F9644E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241 °F (USCG, 1999), 116 °C | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ammonium formate has the molecular formula NH₄HCO₂ and a molecular weight of 53.058 g/mol.

A: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). []

A: this compound is stable under standard conditions but decomposes upon heating. [] Its stability in solution can be affected by factors like pH and the presence of other chemicals.

A: this compound serves as a convenient hydrogen donor in CTH reactions. [] It offers advantages like low cost, ease of handling, and mild reaction conditions compared to other hydrogen sources.

A: this compound, often in conjunction with a palladium catalyst (Pd/C), effectively reduces various functional groups. This includes the reduction of aromatic nitro groups to amines, dehalogenation of aromatic chlorocarbons, deprotection of functional groups, and reduction of ketones and unsaturated ketones. [] For instance, it facilitates the synthesis of 4-(4-aminophenyl)-morpholine-3-one, a key intermediate in the production of the drug rivaroxaban. []

A: this compound is a key reactant in the browning reaction with fructose, leading to the formation of deoxyfructosazine and its 6-isomer. Interestingly, the product distribution is influenced by the sugar used; glucose predominantly yields the 6-isomer. []

A: this compound is frequently used as a mobile phase additive in high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC). [, , , , , ] Its acidic nature makes it suitable for analyzing polar compounds, while its volatility allows for easy removal during mass spectrometry detection.

ANone: Researchers utilize this compound in various analytical techniques, such as:

- Determination of Anticoagulant Rodenticides: A sensitive analytical method utilizing LC-ESI-MS with an this compound-containing mobile phase quantifies nine anticoagulant rodenticides in soil and water. []

- Quantification of Phenothiazine Residues: An LC-MS/MS method employing an acetonitrile/ammonium formate extraction solvent enables the quantification of phenothiazine residues in pork muscle. []

- Analysis of Drugs in Lung Transplant Patients: A method utilizing LC-MS/MS with an this compound-based mobile phase simultaneously analyzes immunosuppressive, antifungal drugs, and a key metabolite in plasma from lung-transplanted patients. []

- Identification of Phospholipids: An UPLC/Q-TOF MS method using an this compound-containing mobile phase allows for rapid identification of phospholipids in rat plasma. []

A: Depending on the specific application, alternatives to this compound can include other hydrogen donors in CTH reactions, different buffer systems in analytical techniques, or other reducing agents in organic synthesis. []

A: Key resources include access to relevant databases, specialized journals, analytical instrumentation like HPLC and MS systems, and expertise in organic synthesis, analytical chemistry, and computational chemistry. []

A: Research on this compound has evolved alongside advancements in areas like organic synthesis, analytical techniques, and material science. Key milestones include the development of efficient CTH methodologies using this compound, its application as a buffer in HPLC and UPLC, and its utilization in the synthesis of valuable compounds. []

A: The diverse applications of this compound necessitate collaborative efforts between chemists, biologists, material scientists, and environmental scientists to further explore its properties, optimize its use in various fields, and address potential challenges related to its production, application, and disposal. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.